molecular formula C16H14O5 B14010125 3,3-Dihydroxy-2-methoxy-2-phenylchroman-4-one CAS No. 1808-07-7

3,3-Dihydroxy-2-methoxy-2-phenylchroman-4-one

Cat. No.: B14010125
CAS No.: 1808-07-7
M. Wt: 286.28 g/mol
InChI Key: RKVISRFSXSLDHC-UHFFFAOYSA-N
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Description

3,3-Dihydroxy-2-methoxy-2-phenylchroman-4-one is a synthetic derivative of the chroman-4-one (chromanone) heterobicyclic scaffold, a structure recognized as a privileged and clinically useful pharmacophore in medicinal chemistry . The chroman-4-one core is a fusion of a benzene ring with a dihydropyran ring, and its specific saturation between C-2 and C-3 differentiates it from chromones and is associated with a diverse range of biological activities . This compound is presented as a high-purity chemical reagent to support advanced investigative programs in drug discovery and development. Chroman-4-one analogues have demonstrated significant and versatile pharmacological potential in scientific studies, making them a compelling focus for research . Key investigated areas of application for related compounds include anticancer activity, where synthetic chroman-4-one derivatives have shown potent cytotoxic and antiproliferative effects against various human cancer cell lines, such as breast carcinoma (MDA-MB-231, MCF-7) and nasopharyngeal epidermoid carcinoma (KB) . Furthermore, the chromanone scaffold is found in compounds exhibiting antimicrobial and antifungal properties, with specific derivatives like dihydrowogonin showing activity against Gram-positive bacteria such as Staphylococcus aureus . The structural features of this class of compounds also support research into antioxidant and anti-inflammatory agents, which can be valuable for investigating neuroprotective pathways and therapies . The specific substitution pattern of 3,3-dihydroxy and 2-methoxy groups on the chroman-4-one scaffold in this reagent is designed to facilitate exploration of structure-activity relationships (SAR). Researchers can utilize this compound as a key intermediate for the synthesis of novel analogues or to study the effects of poly-hydroxylation on biological activity and mechanism of action. This product is intended for use in non-clinical laboratory research only and is not for diagnostic or therapeutic use in humans.

Properties

CAS No.

1808-07-7

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

3,3-dihydroxy-2-methoxy-2-phenylchromen-4-one

InChI

InChI=1S/C16H14O5/c1-20-16(11-7-3-2-4-8-11)15(18,19)14(17)12-9-5-6-10-13(12)21-16/h2-10,18-19H,1H3

InChI Key

RKVISRFSXSLDHC-UHFFFAOYSA-N

Canonical SMILES

COC1(C(C(=O)C2=CC=CC=C2O1)(O)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization of Phenolic Compounds and Aldehydes

A common synthetic route to 3,3-dihydroxy-2-methoxy-2-phenylchroman-4-one involves the cyclization of phenolic compounds with aldehydes under acidic conditions. This method typically uses acid catalysts such as trifluoroacetic acid to promote cyclization and ring closure, yielding the chromanone framework with hydroxyl and methoxy substitutions at specific positions. Industrial adaptations optimize reaction parameters for yield and purity.

One-Pot Regioselective Synthesis via Michael-Type Reaction

A detailed and highly effective method was reported by Suthunuru and Biehl (ARKIVOC, 2004), describing a one-pot regioselective synthesis of 4'-hydroxy-7-hydroxy-4-phenylchroman-2-ones, closely related to 3,3-dihydroxy-2-methoxy-2-phenylchroman-4-one. This method involves:

  • Reacting resorcinol derivatives with hydroxycinnamic acids (e.g., 4-hydroxycinnamic acid) in the presence of trifluoroacetic acid and sodium acetate.
  • Using a solvent mixture of tetrahydrofuran and benzene (1:1) under reflux conditions.
  • The reaction proceeds via a dienone-phenol rearrangement followed by a Michael-type addition and lactonization, yielding the chromanone ring system with high regioselectivity and yields up to 95%.

The reaction conditions and yields for various substrates are summarized in the following table extracted from their findings:

Entry Resorcinol Derivative (1a-f) Hydroxycinnamic Acid (2a,b) Solvent Time (h) Product (3a-l) Yield (%) Notes
1 1a (resorcinol) 2a (4-hydroxycinnamic acid) THF:Benzene 1:1 12 3a 95% yield, exclusive product
2 1a 2a THF 10 3a + isomer mixture 31% yield, regioisomer mixture
3 1a 2a Dioxane 48 3a + isomer mixture 16% yield, regioisomer mixture
4 1a 2a DMSO 20 Tarry residue <1% yield, poor reaction
... ... ... ... ... ... ...

This method offers superior regioselectivity and yields compared to previous approaches, producing pure compounds confirmed by NMR and X-ray crystallography.

Synthesis via Friedel–Crafts Acylation and Annulation

Another approach involves:

  • Lewis acid-catalyzed Friedel–Crafts acylation of phenols to introduce acyl groups.
  • Annulation reactions between 2-hydroxyphenyl ketones and aldehydes to form isoflavone or chromanone cores.
  • Subsequent hydrogenation steps to saturate double bonds and yield chromanone derivatives.

This multi-step synthetic route is common in isoflavanone and chromanone chemistry and can be adapted to synthesize 3,3-dihydroxy-2-methoxy-2-phenylchroman-4-one derivatives.

Synthesis from 2-Methoxybenzoic Acid Derivatives

Flavanones including methoxy-substituted chromanones can be synthesized via intermediates like 1-(2'-methoxyphenyl)-1-oxo-propan-3-ols derived from 2'-methoxybenzoic acids. These intermediates undergo cyclization under acidic or basic conditions to form the chromanone ring system.

Experimental Procedure Example (From ARKIVOC 2004)

Synthesis of 4',7-Dihydroxy-4-phenyl-chroman-2-one (Representative compound):

  • Mix resorcinol (200 mg, 1.81 mmol), p-hydroxycinnamic acid (200 mg, 1.21 mmol), and sodium acetate (143 mg, 1.81 mmol) in 10 mL of THF:benzene (1:1) under argon.
  • Add trifluoroacetic acid (0.83 mL, 10.9 mmol) and reflux with stirring.
  • Monitor reaction by TLC every hour until resorcinol disappears (~12 hours).
  • Quench with saturated sodium bicarbonate, extract with ethyl acetate, dry over MgSO4, concentrate.
  • Purify by column chromatography (ethyl acetate:hexane 3:7) to isolate the chromanone product.

This procedure yields the target compound in 95% isolated yield with high purity, confirmed by NMR and HRMS.

Analytical Data Supporting the Preparation

These analytical techniques validate the successful synthesis and purity of the chromanone derivatives.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range Notes References
Acid-catalyzed cyclization Phenolic compounds + aldehydes + acid catalyst Moderate-High Common industrial method, optimized conditions
One-pot Michael-type reaction Resorcinols + hydroxycinnamic acids + TFA + NaOAc 85-99% High regioselectivity, single-step synthesis
Friedel–Crafts acylation + annulation Phenols + Lewis acid + 2-hydroxyphenyl ketones + aldehydes Moderate Multi-step, adaptable for isoflavanones
Cyclization from 2-methoxybenzoic acid derivatives 2'-Methoxybenzoic acid derivatives + acid/base Moderate Via 1-(2'-methoxyphenyl)-1-oxo-propan-3-ols

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or other reactive sites. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of chroman-4-ones are highly dependent on substituent positions and types. Below is a comparative analysis of key analogs:

Compound Substituents Key Properties Reference
3,3-Dihydroxy-2-methoxy-2-phenylchroman-4-one - 3,3-diOH; 2-OCH₃; 2-Ph High polarity due to dihydroxy groups; moderate lipophilicity from methoxy and phenyl groups. N/A
2-(4-Methoxybenzyl)chroman-4-one (2m) - 2-(4-OCH₃-benzyl) Lower polarity (single methoxy); synthesized in 77% yield via Ru-catalyzed reaction.
5,7-Dimethoxy-2-phenylchroman-4-one (56) - 5,7-diOCH₃; 2-Ph Increased lipophilicity; synthesized via NaOH-catalyzed aldol condensation (m.p. 139–141°C).
3-(3,4-Dihydroxybenzyl)-7-hydroxy-5-methoxy-4-chromanone - 3-(3,4-diOH-benzyl); 7-OH; 5-OCH₃ Enhanced water solubility (multiple OH groups); potential antioxidant activity.
7-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one - 7-OH; 2-(3-OH-4-OCH₃-Ph) Balanced solubility (hydroxy and methoxy); tested for research applications (CAS 76426-28-3).

Key Observations :

  • Hydroxyl Groups : Compounds with multiple hydroxyl groups (e.g., 3,3-diOH or 3,4-diOH-benzyl in ) exhibit higher water solubility but may suffer from reduced bioavailability due to polarity.
  • However, excessive methoxy groups (e.g., 5,7-diOCH₃ in ) may reduce solubility.
  • Phenyl vs. Benzyl Substituents : Phenyl groups at position 2 (e.g., in ) contribute to π-π stacking interactions, whereas benzyl groups (e.g., in ) may alter steric effects.

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